molecular formula C18H23NO2 B5882909 (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine CAS No. 355382-57-9

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine

Cat. No. B5882909
CAS RN: 355382-57-9
M. Wt: 285.4 g/mol
InChI Key: TXOTVGRWRRGNHF-UHFFFAOYSA-N
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Description

Amines like “(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl chloride with an amine. For example, 4-methoxybenzyl chloride could react with 2-methoxyethylamine to form a similar compound .


Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom. In a primary amine, one of the hydrogen atoms in ammonia is replaced by an alkyl or aromatic. In your compound, there are two benzyl groups attached to the nitrogen .


Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in the formation of amides, imines, and enamines .


Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also often soluble in organic solvents .

Safety and Hazards

Amines can be irritants and can cause burns in their concentrated form. They should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for research into this compound would depend on its specific properties and potential applications. It could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOTVGRWRRGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355124
Record name 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine

CAS RN

355382-57-9
Record name 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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